N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

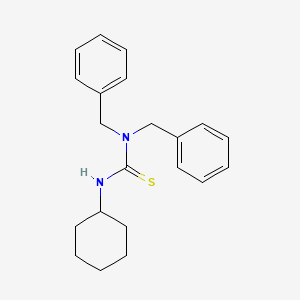

N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzylgruppe, einer Methylsulfonylgruppe und einer Phenylalaninamid-Einheit aus, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beinhaltet die Reaktion von N-Benzyl-N~2~-(2-Ethinylaryl)amiden mit Schwefeldioxid und Aryldiazoniumtetrafluoroboraten unter photoinduzierten Bedingungen. Diese Reaktion verläuft bei Raumtemperatur in Gegenwart von sichtbarem Licht glatt und liefert moderate bis gute Ausbeuten des gewünschten Produkts .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.

Substitution: Die Benzyl- und Phenylgruppen können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonderivate, Aminderivate und verschiedene substituierte Benzyl- und Phenylverbindungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves a multi-step process. One common method includes the reaction of N-benzyl-N~2~-(2-ethynylaryl)amides with sulfur dioxide and aryldiazonium tetrafluoroborates under photoinduced conditions. This reaction proceeds smoothly at room temperature in the presence of visible light, providing moderate to good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl and phenyl compounds.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Es wird weiter erforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen verwendet.

Wirkmechanismus

Der Mechanismus, durch den N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen.

Wirkmechanismus

The mechanism by which N-benzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Benzyl-N~2~-(3-Chlorphenyl)-N~2~-(Methylsulfonyl)glycinamid

- N-Benzyl-N~2~-(3-Bromphenyl)-N~2~-(Methylsulfonyl)glycinamid

Einzigartigkeit

N-Benzyl-N~2~-(Methylsulfonyl)-N~2~-Phenylalaninamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Selektivitäten für molekulare Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C17H20N2O3S |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

N-benzyl-2-(N-methylsulfonylanilino)propanamide |

InChI |

InChI=1S/C17H20N2O3S/c1-14(17(20)18-13-15-9-5-3-6-10-15)19(23(2,21)22)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,18,20) |

InChI-Schlüssel |

NBYKFFUTWLOKLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NCC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617181.png)

![10-[4-(propan-2-yl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11617184.png)

![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)

![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)

![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)

![N-benzyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617213.png)

![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617219.png)

![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)

![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)

![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)

![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617251.png)